

commercial suppliers of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**

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Compound of Interest

Compound Name:	Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Cat. No.:	B140510

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Technical Guide: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

An In-depth Analysis of a Novel HIV-1 Entry Inhibitor

This technical guide provides a comprehensive overview of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**, a dipeptide derivative with significant potential in antiviral research. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism, application, and procurement of this compound.

Core Compound Specifications

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a synthetic, protected dipeptide that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).^{[1][2]} Its primary mechanism of action involves the disruption of the initial stage of viral entry into host cells.^{[1][2]}

Parameter	Data	Source(s)
IUPAC Name	Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate	[3]
Synonyms	N-(Carbomethoxycarbonyl)-D-prolyl-D-phenylalanine benzyl ester	[4]
CAS Number	129988-00-7	[1][3]
Molecular Formula	C24H26N2O6	[3]
Molecular Weight	438.48 g/mol	[3][4]
Biological Activity	HIV-1 inhibitor; blocks gp120 binding to CD4 glycoprotein.[1] [4] [4]	[1][4]
Target	HIV-1 envelope glycoprotein gp120	[1][2][4]
Storage Conditions	2-8°C Refrigerator	[3]

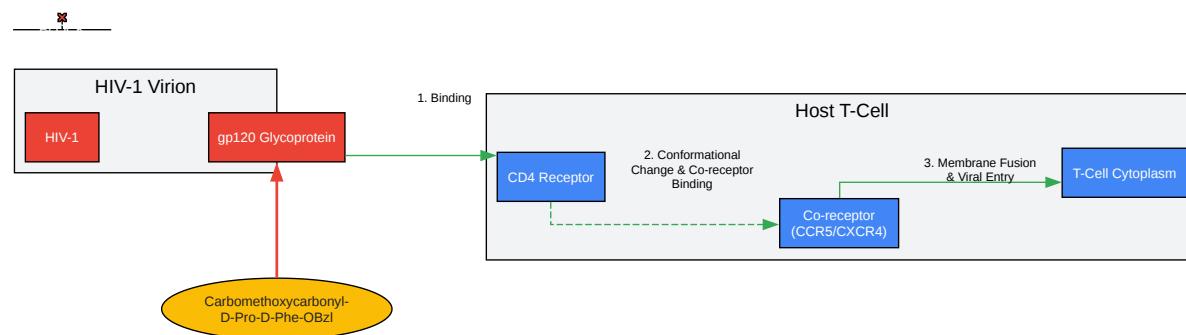
Mechanism of Action: HIV-1 Entry Inhibition

The entry of HIV-1 into a host T-cell is initiated by a high-affinity interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of the T-cell.[4] This binding event triggers conformational changes in gp120, enabling it to engage with a co-receptor (typically CCR5 or CXCR4), which ultimately leads to membrane fusion and viral entry.[5]

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl functions by directly interfering with the initial gp120-CD4 binding step.[1][4] By binding to gp120, the compound prevents the glycoprotein from attaching to the CD4 receptor, thereby preserving CD4-dependent T-cell function and inhibiting viral infection.[1][4]

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**.



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Mechanism of HIV-1 entry and inhibition by the compound.

Experimental Protocols

The efficacy of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** as a gp120-CD4 binding inhibitor can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol is a representative methodology based on standard procedures for assessing this type of molecular interaction.[\[6\]](#)

Competitive gp120-CD4 Binding ELISA

Objective: To determine the inhibitory concentration (IC₅₀) of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl** required to block the binding of recombinant gp120 to immobilized recombinant soluble CD4 (sCD4).

Materials:

- 96-well high-binding microtiter plates

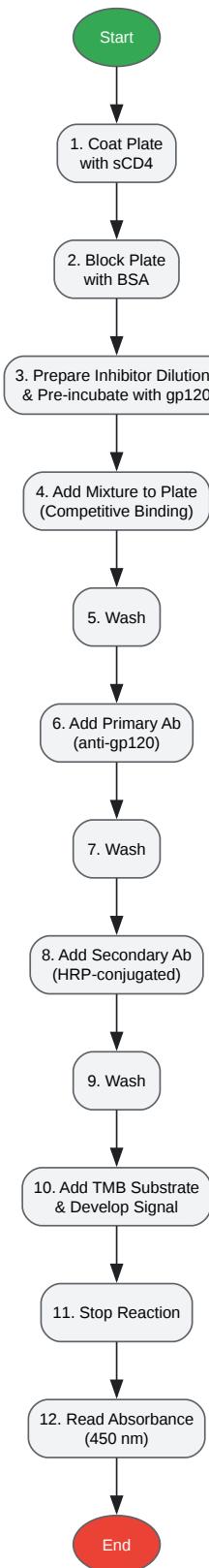
- Recombinant soluble CD4 (sCD4)
- Recombinant HIV-1 gp120
- **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl**
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline with Tween 20 (PBS-T)
- Primary antibody against gp120 (e.g., anti-gp120 monoclonal antibody)
- Horseradish Peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Methodology:

- Plate Coating:
 - Coat the wells of a 96-well microtiter plate with 100 µL of sCD4 solution (e.g., 100 ng/mL in PBS) per well.
 - Incubate the plate for 3 hours at room temperature or overnight at 4°C.
 - Wash the wells three times with 250 µL of PBS-T.
- Blocking:
 - Block non-specific binding sites by adding 250 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well.
 - Incubate for 2 hours at room temperature.
 - Wash the wells three times with 250 µL of PBS-T.

- Competitive Binding:
 - Prepare a serial dilution of **Carbomethoxycarbonyl-D-Pro-D-Phe-OBzI** in binding buffer (e.g., 1% BSA in PBS-T).
 - In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with the various concentrations of the inhibitor for 1 hour at 30°C.
 - Transfer 100 µL of the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Include controls with gp120 alone (maximum binding) and wells with buffer only (background).
 - Incubate the plate for 2 hours at 30°C.
- Detection:
 - Wash the wells five times with 250 µL of PBS-T to remove unbound gp120.
 - Add 100 µL of the primary anti-gp120 antibody (diluted in binding buffer) to each well and incubate for 1 hour at 30°C.
 - Wash the wells five times with PBS-T.
 - Add 100 µL of the HRP-conjugated secondary antibody (diluted in binding buffer) and incubate for 1 hour at 4°C.
 - Wash the wells five times with PBS-T.
- Signal Development and Measurement:
 - Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).
 - Stop the reaction by adding 100 µL of stop solution.
 - Measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram



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Workflow for the competitive gp120-CD4 binding ELISA.

Commercial Suppliers

This compound is available from several commercial suppliers for research purposes. A non-exhaustive list is provided below. Researchers should inquire directly with the suppliers for batch-specific data, purity, and availability.

- Tocris Bioscience: Catalog No. 0445 (Note: listed as discontinued, but serves as a historical reference)[4]
- Amsbio: Catalog No. AMS.T72099-50-MG[1]
- Genprice: Catalog No. 544-MBS5814594[7]
- Pharmaffiliates: Catalog No. PA PEP 001535[3]
- MedChemExpress: Catalog No. HY-P3554[2]
- LookChem[8]
- Anhui Research Peptide Biotechnology Co., Ltd.[9]
- Jiangsu Congzhong Chemical Co., Ltd.[9]
- Shanghai Apeptide Co., Ltd.[9]

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